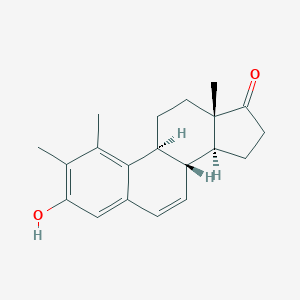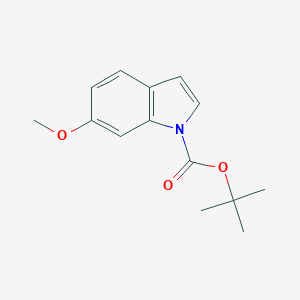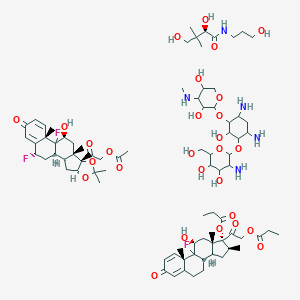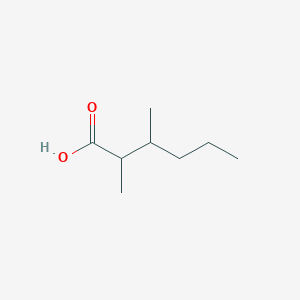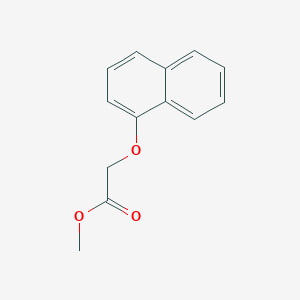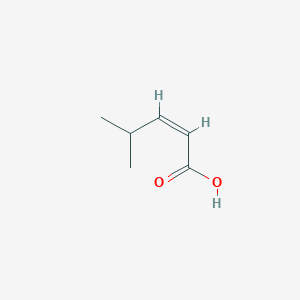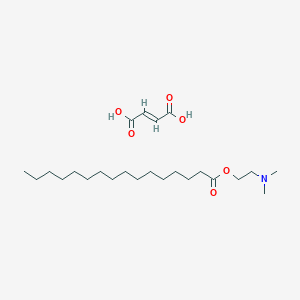
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) involves the interaction between the compound and the target protein. This interaction results in a conformational change in the protein, which leads to the activation or inhibition of the protein's function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) depend on the target protein. This compound can either activate or inhibit the function of the target protein, which can have various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) in lab experiments is its specificity. This compound can selectively target a specific protein, which allows for precise experiments. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic to cells at high concentrations, which can affect the results of the experiment.
Direcciones Futuras
There are numerous future directions for the study of 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1). One direction is the development of more specific compounds that can target specific proteins with greater precision. Another direction is the study of the compound's potential use in drug development, where it can be used to study the mechanism of action of various drugs. Additionally, the study of the compound's potential toxicity and its effects on cells is an area that requires further research.
Conclusion:
In conclusion, 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) is a compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research in this area can lead to the development of more specific compounds and a better understanding of the compound's potential use in drug development.
Métodos De Síntesis
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) is synthesized through a specific method. The synthesis involves the reaction between dimethylaminoethanol and hexadecanoyl chloride, which produces 2-(dimethylamino)ethyl hexadecanoate. This compound is then reacted with maleic anhydride to produce 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1).
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) has numerous scientific research applications. It is commonly used in the field of biochemistry, where it is used to study the interaction between proteins and ligands. This compound is also used in the field of pharmacology, where it is used to study the mechanism of action of various drugs.
Propiedades
Número CAS |
129320-10-1 |
|---|---|
Nombre del producto |
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) |
Fórmula molecular |
C24H45NO6 |
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate |
InChI |
InChI=1S/C20H41NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21(2)3;5-3(6)1-2-4(7)8/h4-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
QPENYGQYDUNXCD-WLHGVMLRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Sinónimos |
Hexadecanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1 :1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



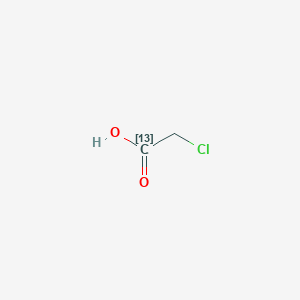
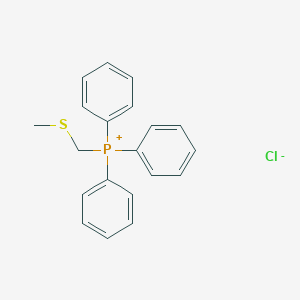
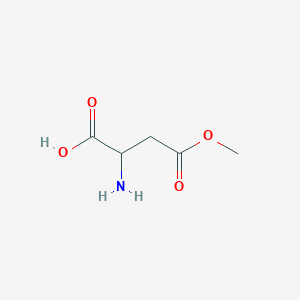
![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)

